Pentamethylbenzene (CAS 700-12-9): A Technical Guide for Researchers and Drug Development Professionals
Pentamethylbenzene (CAS 700-12-9): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Aromatic Hydrocarbon
Pentamethylbenzene, identified by the CAS number 700-12-9, is a polymethylated aromatic hydrocarbon. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its applications in organic synthesis, particularly those relevant to drug development.
Physicochemical and Safety Data
Pentamethylbenzene is a white to light yellow crystalline powder with a sweet odor.[1] It is a flammable solid and should be handled with appropriate safety precautions.[2][3] Key quantitative data for this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties of Pentamethylbenzene
| Property | Value | Source |
| CAS Number | 700-12-9 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆ | [4][6] |
| Molecular Weight | 148.24 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Odor | Sweet | [1][5] |
| Melting Point | 52-54 °C | [1][5] |
| Boiling Point | 231-232 °C | [5][7] |
| Density | 0.917 g/mL at 25 °C | [5][7] |
| Solubility | Soluble in organic solvents, less soluble in water | [5][8] |
Table 2: Safety Information for Pentamethylbenzene
| Hazard Statement | Precautionary Statement | Source |
| H228: Flammable solid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [3] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
Synthesis and Purification: Experimental Protocols
Pentamethylbenzene is typically synthesized as a minor product during the Friedel-Crafts methylation of xylene to produce durene (1,2,4,5-tetramethylbenzene).[1][5][9] A detailed experimental protocol for its isolation and purification is provided below, adapted from established organic synthesis procedures.
Experimental Protocol 1: Synthesis and Isolation of Pentamethylbenzene
Reaction: Friedel-Crafts methylation of p-xylene (B151628).
Materials:
-
p-Xylene
-
Methyl chloride (gas)
-
Anhydrous aluminum chloride
-
95% Ethyl alcohol
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped for gas inlet and reflux, place p-xylene and anhydrous aluminum chloride. The apparatus should be fitted with a trap for evolving HCl gas.
-
Methylation: Cool the reaction mixture in an ice bath. Bubble a rapid stream of dry methyl chloride gas through the mixture.
-
Workup: After the reaction period, cautiously pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.
-
Fractional Distillation: Separate the organic layer and subject it to fractional distillation. The fraction boiling at approximately 127-129 °C at 22 mmHg is collected as crude pentamethylbenzene.[1]
-
Recrystallization: Heat 600 g of the crude pentamethylbenzene to 100 °C. In a separate beaker, heat 1 L of 95% ethyl alcohol to 70 °C. Slowly pour the molten pentamethylbenzene into the hot alcohol with stirring.[1]
-
Crystallization and Isolation: Allow the mixture to stand overnight at approximately 30 °C to allow for crystal formation. Collect the crystals by suction filtration and dry them on a porous plate at room temperature. The yield of purified pentamethylbenzene is approximately 250 g.[1]
Caption: Workflow for the synthesis and purification of pentamethylbenzene.
Applications in Organic Synthesis and Drug Development
While pentamethylbenzene is not typically a core scaffold in pharmaceutical compounds, it serves as a valuable tool in organic synthesis, a critical component of drug discovery and development.
Carbocation Scavenger
Pentamethylbenzene is an electron-rich aromatic compound that readily undergoes electrophilic substitution.[1][5] This property makes it an effective scavenger for carbocations generated during chemical reactions.[1][5] Unlike Lewis-basic scavengers, pentamethylbenzene does not coordinate with Lewis acids, thus preserving their catalytic activity.[10]
A significant application in this regard is its use in the debenzylation of aryl benzyl (B1604629) ethers using boron trichloride (B1173362) (BCl₃).[8] During this reaction, the benzyl group is cleaved, forming a benzyl cation. Pentamethylbenzene traps this cation, preventing it from reattaching to the aromatic ring at a different position or causing other undesired side reactions.[8] This method is particularly useful in the synthesis of complex molecules with sensitive functional groups, which is often the case in the development of new drug candidates.[8][10]
Caption: Role of pentamethylbenzene as a carbocation scavenger.
Precursor for Hexamethylbenzene (B147005)
Pentamethylbenzene is a key starting material for the synthesis of hexamethylbenzene, another important compound in organometallic chemistry and materials science.[1][5] The synthesis involves the further methylation of pentamethylbenzene.
Experimental Protocol 2: Synthesis of Hexamethylbenzene from Pentamethylbenzene
Reaction: Friedel-Crafts methylation of pentamethylbenzene.
Materials:
-
Pentamethylbenzene
-
Anhydrous aluminum chloride
-
Methyl chloride (gas)
-
Xylene
-
95% Ethyl alcohol
Procedure:
-
Reaction Setup: A mixture of 378 g of pentamethylbenzene and 200 g of anhydrous aluminum chloride is heated in an oil bath to 190-200 °C.[1]
-
Methylation: A rapid stream of dry methyl chloride is bubbled through the heated mixture for three to four hours.[1]
-
Workup: The mixture is allowed to cool and stand overnight. One liter of hot xylene is added to dissolve the solidified material, and the mixture is then decomposed by pouring it onto 3 kg of an ice-water mixture.[1]
-
Isolation and Purification: The xylene layer is separated and distilled. The fraction containing hexamethylbenzene is collected and purified by recrystallization from a mixture of benzene and alcohol.[1]
Relevance to Drug Discovery
While pentamethylbenzene itself is not a therapeutic agent, its utility in facilitating complex organic syntheses is of significant interest to drug development professionals. The ability to perform clean and high-yielding deprotection steps, as enabled by its role as a cation scavenger, is crucial in multi-step syntheses of potential drug candidates. The principles of electrophilic aromatic substitution that govern its reactivity are fundamental concepts in medicinal chemistry for the modification of aromatic scaffolds in drug molecules. Although no direct biological activity of pentamethylbenzene has been reported, the study of its derivatives could be a potential area of research.[11][12]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pentamethylbenzene - Wikipedia [en.wikipedia.org]
- 4. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 5. US3869524A - Process for the production of hexamethylbenzene - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. youtube.com [youtube.com]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
